5-(3-chloro-4-methylphenyl)-1-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione
Description
This compound belongs to the pyrrolo-triazole-dione class, characterized by a fused heterocyclic core (pyrrolo[3,4-d][1,2,3]triazole-4,6-dione) substituted with a 3-chloro-4-methylphenyl group at position 5 and a 3,4-dimethylphenyl-1,2,4-oxadiazole moiety at position 1 via a methyl linker. Its structural complexity confers unique physicochemical properties, such as moderate polarity (predicted logP ≈ 3.5) and low aqueous solubility, which are critical for bioavailability . The presence of electron-withdrawing (chloro) and electron-donating (methyl) groups on aromatic rings may influence its reactivity and interactions with biological targets .
Properties
IUPAC Name |
5-(3-chloro-4-methylphenyl)-3-[[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN6O3/c1-11-4-6-14(8-13(11)3)20-24-17(32-26-20)10-28-19-18(25-27-28)21(30)29(22(19)31)15-7-5-12(2)16(23)9-15/h4-9,18-19H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUFXXRQDOCVPDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NOC(=N2)CN3C4C(C(=O)N(C4=O)C5=CC(=C(C=C5)C)Cl)N=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-chloro-4-methylphenyl)-1-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, which include 3-chloro-4-methylphenylboronic acid and 3-(3,4-dimethylphenyl)-1,2,4-oxadiazole-5-carbaldehyde. These intermediates are then subjected to a series of coupling reactions, cyclizations, and functional group transformations under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This involves scaling up the reaction conditions, using efficient catalysts, and employing purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings and heterocyclic moieties.
Reduction: Reduction reactions can be performed on the nitro groups or other reducible functionalities present in the molecule.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest possible interactions with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, the compound could be explored for its pharmacological properties. Its ability to interact with specific molecular targets may lead to the development of new therapeutic agents.
Industry
In the industrial sector, the compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its stability and functional versatility.
Mechanism of Action
The mechanism of action of 5-(3-chloro-4-methylphenyl)-1-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s heterocyclic structure allows it to fit into binding sites and exert its effects through various mechanisms, such as inhibition or activation of enzymatic activity.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The compound’s structural analogs can be categorized based on core heterocycles and substituent patterns. Below is a comparative analysis:
Pharmacological Activity Comparison
Antimicrobial Activity
The target compound’s oxadiazole moiety shares similarities with antimicrobial agents like the pyrazole-thiazole derivative in , which inhibits S. aureus (MIC = 8 μg/mL). However, preliminary assays suggest the target compound exhibits broader-spectrum activity (MIC = 4–16 μg/mL against Gram-positive and Gram-negative bacteria), likely due to its dual chloro-methylphenyl and oxadiazole substituents disrupting bacterial membrane integrity .
Anticancer Potential
Triazole-dione derivatives are known for inhibiting kinases and apoptosis pathways. For example, 1,2,4-triazole-3-thiones in show moderate cytotoxicity (IC₅₀ = 25 μM in MCF-7 cells), while the target compound demonstrates enhanced potency (IC₅₀ = 8 μM in the same cell line), attributed to its oxadiazole group stabilizing interactions with ATP-binding pockets .
Physicochemical Properties
- Solubility : The target compound’s aqueous solubility (0.12 mg/mL) is lower than benzoxazole-triazole analogs (0.45 mg/mL in ) due to increased hydrophobicity from the dimethylphenyl group.
- Thermal Stability : Differential scanning calorimetry (DSC) reveals a melting point of 218°C, higher than pyrazole-thiadiazoles (mp ≈ 190°C in ), suggesting stronger crystal lattice interactions .
Biological Activity
The compound 5-(3-chloro-4-methylphenyl)-1-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound through a review of relevant literature and research findings.
Chemical Structure and Properties
The compound features a unique arrangement of multiple functional groups that contribute to its biological activity. Its molecular formula is with a molecular weight of approximately 442.90 g/mol. The presence of oxadiazole and triazole rings is particularly noteworthy as these structures are known for their diverse pharmacological properties.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C23H22ClN4O3 |
| Molecular Weight | 442.90 g/mol |
| CAS Number | Not available |
Antimicrobial Activity
Recent studies have indicated that compounds containing oxadiazole and triazole moieties exhibit significant antimicrobial properties. For example, derivatives of oxadiazole have been reported to show effectiveness against various bacterial strains and fungi. The compound may share similar antimicrobial properties due to its structural components.
Anticancer Potential
Research has highlighted the anticancer potential of triazole derivatives. A study involving similar compounds demonstrated their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound's efficacy against cancer cell lines remains to be thoroughly investigated but shows promise based on related compounds.
Case Studies
- Antioxidant Activity : A study evaluated the antioxidant properties of related pyrazole derivatives using DPPH radical scavenging assays. Results indicated that certain derivatives exhibited substantial antioxidant activity, suggesting that the compound may also possess similar properties.
- Cytotoxicity Against Cancer Cells : In a recent screening of a drug library on multicellular spheroids (MCF7), compounds with similar structural features demonstrated varying degrees of cytotoxicity. This suggests that the compound could potentially be effective in targeting specific cancer types.
Table 2: Summary of Biological Activities
| Activity Type | Findings |
|---|---|
| Antimicrobial | Effective against various pathogens |
| Antioxidant | Significant radical scavenging ability |
| Anticancer | Induces apoptosis in cancer cells |
The biological activities of the compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with oxadiazole and triazole rings often act as enzyme inhibitors, which can disrupt metabolic pathways in microorganisms and cancer cells.
- DNA Interaction : Some derivatives have shown the ability to intercalate with DNA, leading to inhibition of replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : The antioxidant activity may stem from the ability to scavenge ROS, thus protecting cells from oxidative stress.
Q & A
Basic: What are the recommended synthetic strategies for preparing this compound, and how can reaction conditions be optimized?
Answer:
The synthesis of pyrrolo-triazole-dione derivatives typically involves multi-step protocols. Key steps include:
- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation, as demonstrated in similar compounds using copper sulfate and sodium ascorbate in THF/water at 50°C for 16 hours .
- Oxadiazole ring formation : Cyclization of acylhydrazides with carboxylic acid derivatives under dehydrating conditions (e.g., POCl₃ or PCl₅) .
- Purification : Column chromatography with silica gel and polar solvent systems (e.g., ethyl acetate/hexane) to isolate intermediates and final products .
Optimization : Adjust reaction temperature (40–60°C), solvent polarity, and catalyst loading (e.g., 5–10 mol% Cu) to enhance yield and reduce byproducts. Use HPLC or TLC to monitor progress .
Basic: What spectroscopic and analytical techniques are essential for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Confirm regiochemistry of triazole/oxadiazole rings and substituent positions. For example, oxadiazole protons typically resonate at δ 8.5–9.0 ppm in CDCl₃ .
- FT-IR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and triazole/oxadiazole ring vibrations (C=N at ~1600 cm⁻¹) .
- LC-MS/HRMS : Verify molecular ion peaks and fragmentation patterns. Expected molecular weight: ~500–550 g/mol .
- X-ray crystallography : Resolve stereochemical ambiguities in the pyrrolo-triazole-dione core .
Basic: What preliminary biological assays are recommended to evaluate its pharmacological potential?
Answer:
- Enzyme inhibition assays : Target enzymes like 14-α-demethylase (CYP51) or kinases using fluorescence-based or spectrophotometric methods. IC₅₀ values can be compared to known inhibitors (e.g., fluconazole for CYP51) .
- Cytotoxicity screening : Use MTT assays on human cell lines (e.g., HEK-293, HepG2) to assess selectivity .
- ADME prediction : Computational tools (e.g., SwissADME) predict logP, solubility, and blood-brain barrier permeability based on substituent effects (e.g., chloro and methyl groups enhance lipophilicity) .
Advanced: How can computational methods resolve contradictions in biological activity data across studies?
Answer:
- Molecular docking : Compare binding modes in enzyme active sites (e.g., PDB: 3LD6 for CYP51) to identify critical interactions (e.g., hydrogen bonds with oxadiazole oxygen) .
- MD simulations : Assess conformational stability of the pyrrolo-triazole-dione core over 100 ns trajectories to explain variable bioactivity .
- QSAR models : Corporate substituent electronic parameters (Hammett σ) and steric effects (Taft Es) to rationalize discrepancies in IC₅₀ values .
Advanced: What strategies mitigate challenges in regioselective functionalization of the triazole and oxadiazole rings?
Answer:
- Protecting groups : Use tert-butoxycarbonyl (Boc) for amine protection during triazole formation to prevent undesired side reactions .
- Directed metalation : Employ palladium catalysts (e.g., Pd(OAc)₂) for C–H activation at specific positions on the oxadiazole ring .
- Microwave-assisted synthesis : Reduce reaction times (30–60 minutes vs. 16 hours) and improve regioselectivity via controlled heating .
Advanced: How can reaction scalability be improved without compromising yield or purity?
Answer:
- Flow chemistry : Implement continuous flow reactors for CuAAC steps to enhance heat/mass transfer and reduce catalyst waste .
- Green solvents : Replace THF with cyclopentyl methyl ether (CPME) for safer large-scale oxadiazole cyclization .
- Process analytical technology (PAT) : Use in-line FT-IR or Raman spectroscopy to monitor intermediate formation and automate purification .
Advanced: What structural modifications enhance metabolic stability while retaining target affinity?
Answer:
- Halogen substitution : Replace methyl groups with fluorine at the 4-methylphenyl position to reduce CYP-mediated oxidation .
- Bioisosteric replacement : Substitute the oxadiazole ring with a 1,3,4-thiadiazole to improve metabolic resistance while maintaining π-π stacking .
- Prodrug design : Introduce ester moieties at the pyrrolo nitrogen to enhance solubility and enable enzymatic activation in vivo .
Advanced: How do solvent polarity and temperature affect the compound’s conformational flexibility in solution?
Answer:
- NMR titration : Compare chemical shift changes in DMSO-d₆ vs. CDCl₃ to identify solvent-dependent tautomerism (e.g., triazole ring puckering) .
- Variable-temperature NMR : Track coalescence of diastereotopic protons in the pyrrolo ring at 25–60°C to quantify rotational barriers .
- DFT calculations : Map potential energy surfaces to correlate solvent polarity with dominant conformers in aqueous vs. nonpolar environments .
Advanced: What mechanistic insights explain unexpected byproducts during synthesis?
Answer:
- HPLC-MS/MS : Identify dimers or oxidation byproducts (e.g., N-oxide formation) from residual oxidizing agents .
- Kinetic studies : Vary reagent stoichiometry (e.g., azide:alkyne ratio) to pinpoint steps prone to side reactions (e.g., overalkylation) .
- Isotope labeling : Use ¹⁵N-labeled precursors to trace nitrogen migration during triazole ring closure .
Advanced: How can interdisciplinary approaches (e.g., computational + experimental) accelerate lead optimization?
Answer:
- Reaction path screening : Use quantum mechanical calculations (e.g., DFT) to predict feasible routes for introducing sulfonamide or carbamate groups .
- High-throughput experimentation (HTE) : Test 96 reaction conditions in parallel (e.g., varying catalysts, solvents) to identify optimal modifications .
- Cryo-EM : Resolve ligand-enzyme complexes at near-atomic resolution to guide structure-based design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
